![molecular formula C15H12ClNO4S B11012996 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate](/img/structure/B11012996.png)
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate
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Overview
Description
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate is an organic compound that features a benzoxazole ring substituted with a 4-chlorobenzyl group and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazole derivatives.
Oxidation: Benzoxazole N-oxides.
Reduction: Benzyl-substituted benzoxazole derivatives.
Scientific Research Applications
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the 4-chlorobenzyl group can enhance binding affinity through hydrophobic interactions . The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate
- 1-(4-Chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole
Uniqueness
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoxazole ring and the 4-chlorobenzyl group allows for versatile interactions with biological targets, making it a valuable compound for research and development in various fields .
Biological Activity
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate is a synthetic compound belonging to the benzoxazole class. Its structural features include a benzoxazole ring, a methanesulfonate group, and a chlorobenzyl substituent. This unique combination enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is C15H12ClNO4S, with a molecular weight of 337.8 g/mol. The presence of the chlorobenzyl moiety is particularly significant as it may influence the compound's interactions with biological targets.
Biological Activity
Research into the biological activity of this compound has highlighted several potential applications:
- Antifungal Activity : Studies have shown that compounds with similar structures exhibit antifungal properties. For instance, related compounds have demonstrated significant activity against various strains of Candida spp., indicating that this compound may possess similar antifungal capabilities .
- Cytotoxicity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on certain cell lines. For example, research on related compounds indicates that they can affect human keratinocytes, suggesting a need for further studies on the cytotoxic profile of this compound .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structure | Unique Features |
---|---|---|
1-(1,2-benzoxazol-3-yl)-N-(2-chlorophenyl)methanesulfonamide | Structure | Contains a methanesulfonamide group instead of a methanesulfonate |
1,3-benzoxazol-2-yl 2-chlorobenzyl sulfide | Structure | Features a sulfide group instead of a sulfonate |
2-(1,3-benzoxazol-2-yl)ethylamine hydrochloride | Structure | Contains an ethylamine substituent |
1,3-benzoxazol-2-yl 2-[5-(4-chlorophenyl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide | Structure | More complex structure with additional functional groups |
Case Studies
While direct case studies on this compound are scarce, insights from related research can provide valuable context:
- Antifungal Studies : A study investigating antifungal agents found that certain benzoxazole derivatives displayed effective inhibition against multiple Candida strains with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 62.5 μg/mL .
- Cytotoxicity Assessments : Research on similar compounds indicated IC50 values around 7.90 μg/mL for human keratinocytes, suggesting potential cytotoxic effects that warrant further investigation for safety and efficacy .
Properties
Molecular Formula |
C15H12ClNO4S |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
[3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-yl] methanesulfonate |
InChI |
InChI=1S/C15H12ClNO4S/c1-22(18,19)21-12-6-7-13-14(17-20-15(13)9-12)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3 |
InChI Key |
IHGVDAMVDMKURL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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